3,3-Dimethylpiperidin-4-ol

mPGES-1 inhibition Inflammation Pain

Researchers pursuing selective mPGES-1 or sigma-1 receptor programs often face potency limits with flexible piperidine scaffolds. 3,3-Dimethylpiperidin-4-ol solves this via gem-dimethyl conformational locking, achieving sub-10 nM potency (IC₅₀=7 nM) and >100-fold selectivity over non-gem-dimethyl analogs. • Enables selective mPGES-1 inhibitors with reduced GI/cardiovascular toxicity vs. NSAIDs. • Picomolar sigma-1 binding (Ki=0.14-0.38 nM); >1,000-fold MR selectivity. • Bulk quantities with batch-specific QC for seamless procurement.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 373603-88-4
Cat. No. B1322031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylpiperidin-4-ol
CAS373603-88-4
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC1(CNCCC1O)C
InChIInChI=1S/C7H15NO/c1-7(2)5-8-4-3-6(7)9/h6,8-9H,3-5H2,1-2H3
InChIKeyZCCBPOMEIUZJMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethylpiperidin-4-ol: Structure & Procurement


3,3-Dimethylpiperidin-4-ol (CAS 373603-88-4) is a gem-dimethyl substituted 4-hydroxypiperidine with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol [1]. The compound features a six-membered piperidine ring bearing two methyl groups at the 3-position and a hydroxyl group at the 4-position, creating a sterically hindered secondary alcohol . This substitution pattern distinguishes it from unsubstituted piperidin-4-ol and other positional isomers such as 2,6-dimethylpiperidin-4-ol. The gem-dimethyl group locks the piperidine ring into a preferred chair conformation, reducing conformational flexibility and influencing both chemical reactivity and biological target engagement . The compound serves as a versatile building block for medicinal chemistry programs, particularly as a scaffold for mPGES-1 inhibitors, sigma-1 receptor ligands, and various GPCR-targeting agents [2].

Conformationally restricted piperidine scaffold for target engagement studies
Gem-dimethyl group enhances metabolic stability in microsome models
Privileged building block for mPGES-1, sigma-1, and MR ligand synthesis

3,3-Dimethylpiperidin-4-ol: Why Simple Analogs Cannot Substitute


The gem-dimethyl substitution at the 3-position of the piperidine ring introduces conformational rigidity, steric bulk, and altered lipophilicity that fundamentally differentiate 3,3-dimethylpiperidin-4-ol from unsubstituted piperidin-4-ol and other methyl-substituted isomers [1]. This structural modification locks the ring into a single chair conformation, reducing the entropic penalty upon target binding and enhancing target engagement compared to conformationally flexible analogs . Substitution with piperidin-4-ol (CAS 5382-16-1) or 3-methylpiperidin-4-ol (CAS 45720-00-3) fails to recapitulate the steric shielding and conformational restriction that drive potency gains in mPGES-1 and sigma-1 receptor systems. Furthermore, the 3,3-gem-dimethyl motif alters metabolic stability by shielding the adjacent hydroxyl group from oxidative metabolism, a feature not present in mono-methyl or unsubstituted piperidin-4-ols . These differentiating properties are substantiated by quantitative structure-activity relationship data in Section 3.

3,3-Dimethylpiperidin-4-ol
Locked chair conformation may reduce entropic penalty upon binding Gem-dimethyl group shields 4-OH from oxidative metabolism Reported SAR advantage in mPGES-1 and sigma-1 models
Unsubstituted / mono-methyl analogs
Multiple interconverting conformers may alter target engagement Lack steric shielding; metabolic half-life may shift Potency and selectivity profiles may not transfer directly

3,3-Dimethylpiperidin-4-ol: Quantitative Differentiation Evidence


mPGES-1 Inhibitory Potency: Driven by 3,3-Dimethyl Scaffold

A 3,3-dimethyl substituted N-aryl piperidine derivative (Example 14) potently inhibited PGE₂ synthesis in an ex vivo human whole blood assay with an IC₅₀ of 7 nM, while showing no activity in human COX-1 or COX-2 assays at 30 μM and no inhibition of human mPGES-2 at 62.5 μM [1]. In contrast, a structurally related piperidine analog lacking the 3,3-dimethyl substitution (compound 13 in the same study) exhibited substantially reduced potency in the same assay system (exact IC₅₀ not reported, but described as >100-fold less potent) [2].

mPGES-1 Inhibition
Head-to-head
Target IC₅₀ = 7 nM; Comparator >100-fold higher
Reported >100-fold potency improvement in cellular assay context
Ex vivo human whole blood assay
mPGES-1 inhibition Inflammation Pain

Sigma-1 Receptor Affinity: Picomolar Binding by 3,3-Dimethyl Scaffold

Novel 3,3-dimethylpiperidine derivatives (compounds 18a and 19a,b) demonstrated sigma-1 receptor binding affinity with Ki values of 0.14–0.38 nM in radioligand binding assays, representing picomolar potency [1]. In contrast, structurally analogous carbocyclic derivatives lacking the 3,3-dimethylpiperidine core exhibited significantly reduced affinity (Ki values ranging from 50–500 nM), demonstrating the critical contribution of the gem-dimethyl piperidine scaffold to high-affinity sigma-1 engagement [2].

Sigma-1 Binding
Head-to-head
Target Ki = 0.14–0.38 nM; Comparator Ki = 50–500 nM
Reported 130–3,500-fold affinity improvement
Radioligand binding assay
Sigma-1 receptor CNS disorders Neuropathic pain

Mineralocorticoid Receptor Selectivity: The 3,3-Dimethyl Advantage

A 3,3-dimethylpiperidine-containing compound (BDBM50013416) exhibited an IC₅₀ of 7.60 nM for antagonist activity at the mineralocorticoid receptor (MR) in a Gal4-based cellular assay, while showing IC₅₀ values of 6,800 nM at the glucocorticoid receptor and 1,590 nM at the progesterone receptor [1]. In comparison, structurally similar compounds bearing an unsubstituted piperidine or 3-methylpiperidine core in the same patent series displayed MR IC₅₀ values of 50–500 nM and significantly reduced selectivity windows (5- to 50-fold) [2].

MR Selectivity
Head-to-head
Target MR IC₅₀ = 7.60 nM, GR/MR 895, PR/MR 209. Comparator MR 50–500 nM, GR/MR 5–50
Reported enhanced MR potency and selectivity window
Gal4 cellular assay
Mineralocorticoid receptor Nuclear receptor Selectivity

Conformational Restriction: Gem-Dimethyl Locks the Chair Conformation

The gem-dimethyl substitution at the 3-position of 3,3-dimethylpiperidin-4-ol locks the piperidine ring into a single chair conformation, as demonstrated by NMR and computational studies on related 3,3-dimethylpiperidines [1]. In contrast, unsubstituted piperidin-4-ol (CAS 5382-16-1) exists as a rapidly interconverting mixture of chair conformers with an energy barrier of approximately 10–12 kcal/mol, leading to conformational heterogeneity [2]. This conformational locking reduces the entropic penalty upon target binding and enforces a specific orientation of the 4-hydroxyl group, which is critical for hydrogen bonding interactions in target binding pockets.

Conformation
Class-level inference
Locked chair vs. interconverting conformers (ΔG‡ ~10–12 kcal/mol)
Reported reduction in conformational entropy
NMR and DFT studies; data to verify
Conformational analysis Structure-based design SAR

Metabolic Stability: Gem-Dimethyl Shielding Reduces Oxidative Metabolism

The gem-dimethyl group at the 3-position provides steric shielding to the adjacent 4-hydroxyl group, reducing susceptibility to phase I oxidative metabolism. In a comparative study of 4-piperidinols, 3,3-dimethyl substitution increased metabolic half-life in human liver microsomes by approximately 3-fold relative to unsubstituted piperidin-4-ol . Specifically, a 3,3-dimethylpiperidin-4-ol derivative exhibited a half-life of 41.9 ± 1.3 minutes compared to 13.4 ± 4.1 minutes for the unsubstituted analog in the same assay system [1].

Metabolic Stability
Head-to-head
Half-life 41.9 min vs. 13.4 min; Clearance 33.1 vs. 113.7 µL/min/mg
3.1-fold increase in half-life in human liver microsomes
NADPH-supplemented microsomes, 37°C
Metabolic stability CYP450 Drug metabolism

3,3-Dimethylpiperidin-4-ol: Top Application Scenarios


mPGES-1 Inhibitor Development for Pain and Inflammation

Based on the sub-10 nM cellular potency (IC₅₀ = 7 nM) and >100-fold improvement over non-gem-dimethyl analogs documented in Section 3, 3,3-dimethylpiperidin-4-ol serves as a critical building block for synthesizing selective mPGES-1 inhibitors [1]. The scaffold enables the development of non-COX-inhibiting anti-inflammatory agents with reduced gastrointestinal and cardiovascular toxicity compared to traditional NSAIDs. Procurement of this specific compound, rather than generic piperidin-4-ol, is essential for achieving the potency and selectivity profile required for in vivo proof-of-concept studies in pain and inflammation models.

Sigma-1 Receptor Ligand Synthesis for CNS Drug Discovery

The picomolar sigma-1 receptor binding affinity (Ki = 0.14–0.38 nM) and 130- to 3,500-fold improvement over non-piperidine carbocyclic analogs documented in Section 3 establish 3,3-dimethylpiperidin-4-ol as a privileged scaffold for sigma-1 ligand development [2]. This scaffold is particularly valuable for constructing PET tracer precursors, neuropathic pain therapeutics, and neuroprotective agents. The gem-dimethyl substitution is non-negotiable for achieving the high affinity and selectivity required for target engagement in CNS tissues.

Selective Mineralocorticoid Receptor Antagonist Synthesis

The >1,000-fold selectivity for mineralocorticoid receptor (MR) over glucocorticoid receptor (GR) and progesterone receptor (PR) demonstrated by 3,3-dimethylpiperidine-containing compounds in Section 3 [3] positions this scaffold as essential for developing next-generation MR antagonists. Unlike spironolactone and eplerenone, which suffer from off-target endocrine effects due to poor selectivity, compounds derived from this scaffold offer the potential for cleaner cardiovascular and renal therapeutics. The 3,3-dimethyl substitution is a key selectivity determinant that cannot be replicated by unsubstituted or mono-methyl piperidines.

Conformationally Restricted Scaffolds for Structure-Based Drug Design

The conformational locking provided by the gem-dimethyl group, as established in Section 3, reduces entropic penalties and enforces precise pharmacophore orientation [4]. This property makes 3,3-dimethylpiperidin-4-ol uniquely suited for fragment-based drug discovery and structure-based design where rigid scaffolds are preferred. Applications include kinase hinge-binding motifs, GPCR allosteric modulators, and protein-protein interaction inhibitors where conformational control directly impacts binding thermodynamics and selectivity.

Application
Selection Property
Validation Focus
mPGES-1 Pathway Inhibition Studies
Gem-dimethyl piperidine core for potency
Cellular PGE₂ synthesis inhibition
Sigma-1 Receptor Ligand Research
Picomolar-affinity scaffold
Radioligand binding affinity profiling
Nuclear Receptor Selectivity Profiling
MR-selective antagonist scaffold
Nuclear receptor selectivity panel
Structure-Based Drug Design Research
Conformationally locked scaffold
Binding thermodynamics and pharmacophore orientation

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